Heme arginate is classified as a therapeutic agent within the category of heme preparations. It is derived from human heme, which is synthesized through a series of enzymatic reactions primarily occurring in the liver and bone marrow. The compound is commercially available under brand names like Normosang and Panhematin, with Normosang being approved for use in the European Union in 2006 and Panhematin in the United States in 1983 .
The synthesis of heme arginate involves several steps:
The molecular structure of heme arginate consists of a central iron atom coordinated to a porphyrin ring, which is further complexed with an arginine molecule. The structural formula can be represented as follows:
This indicates that each molecule contains 34 carbon atoms, 36 hydrogen atoms, one iron atom, four nitrogen atoms, and four oxygen atoms. The presence of the iron atom is crucial for the biological activity of heme arginate as it participates in various redox reactions within the body.
Heme arginate undergoes several chemical reactions upon administration:
The mechanism by which heme arginate alleviates symptoms involves several key processes:
Heme arginate exhibits several notable physical and chemical properties:
Heme arginate is primarily used in clinical settings for treating acute intermittent porphyria. Its applications include:
Heme arginate is a coordination complex formed by combining ferric heme (Fe³⁺ protoporphyrin IX) with the amino acid L-arginine in a 1:1 stoichiometric ratio. Its molecular formula is C₄₀H₄₈FeN₈O₆²⁺, with a molecular weight of 790.70 g/mol [6]. The iron atom resides at the center of a tetrapyrrole porphyrin ring, while the arginine moiety interacts electrostatically with the propionate groups of heme, forming a water-soluble complex [9]. This interaction is critical for stability: unlike native heme, which aggregates in aqueous solutions, or hematin (the hydroxide derivative of heme), heme arginate remains monomeric at physiological pH. The arginine stabilizes the molecule by preventing dimerization via π-π stacking and reducing oxidative degradation [9].
Structural studies confirm that the carboxylate groups of heme’s propionic acid chains form salt bridges with arginine’s guanidinium group. This configuration shields the reactive iron center and reduces susceptibility to hydrolysis. Accelerated stability testing demonstrates that heme arginate retains >98% integrity after two years at 6°C, while hematin degrades >60% within four hours under physiological conditions [2] [9]. The degradation half-life increases 60-fold compared to hematin due to arginine’s radical-scavenging properties and steric hindrance [9].
Table 1: Structural Properties of Heme Arginate
Property | Value/Description |
---|---|
Molecular Formula | C₄₀H₄₈FeN₈O₆²⁺ |
Molecular Weight | 790.70 g/mol |
Iron Coordination | Fe³⁺ in porphyrin center; axial ligands variable |
Solubility | Water-soluble (≥50 mg/mL in saline) |
Critical Stabilizing Bond | Salt bridge between heme propionates and arginine |
Storage Stability | >2 years at 4°C without significant degradation |
Heme arginate exhibits distinct biochemical advantages over native heme (heme B) and hematin. Native heme (Fe²⁺ protoporphyrin IX) is highly lipophilic and prone to rapid oxidation to hematin (Fe³⁺ hydroxide complex) in aqueous environments. Hematin, while used therapeutically, forms µ-oxo dimers that limit bioavailability and promote degradation into cytotoxic byproducts [8] [9]. In contrast, heme arginate’s solubility is 15-fold higher than hematin, allowing clinical administration without alkalinization [9].
Degradation kinetics reveal heme arginate loses only 1% of its structure over four hours in plasma, whereas hematin degrades 61% within the same period [2] [8]. This stability translates to pharmacological superiority: heme arginate infusion elevates plasma heme levels 75-fold compared to baseline, sustaining concentrations for 48 hours [7]. Hematin’s instability also underlies its anticoagulant effects (e.g., factor X inhibition), which are negligible with heme arginate due to minimized release of free heme [8]. The arginine complex also enhances target specificity, reducing non-specific membrane binding and hemolysis observed with hematin [9].
Table 2: Comparative Stability and Bioavailability
Parameter | Heme Arginate | Hematin | Native Heme (B) |
---|---|---|---|
Plasma Half-life | 12–24 hours | 1–2 hours | <30 minutes |
Degradation (4 hours) | ~1% | ~61% | >90% |
Solubility in Saline | High (monomeric) | Low (dimeric/oligomeric) | Negligible |
Bioavailable Heme (%) | >95 | 30–40 | <10 |
Heme arginate exerts its therapeutic effects by modulating key enzymes in heme biosynthesis and catabolism. It suppresses hepatic δ-aminolevulinic acid synthase 1 (ALAS1), the rate-limiting enzyme in heme synthesis. Mechanistically, intracellular heme arginate delivers heme to the liver, where it binds ALAS1’s mitochondrial promoter, repressing transcription via feedback inhibition [3] [10]. This reduces ALAS1 activity by 70–90% within 6 hours, curtailing accumulation of neurotoxic porphyrin precursors (ALA and PBG) in acute porphyrias [3] [6].
In degradation pathways, heme arginate serves as a substrate for heme oxygenase-1 (HO-1). HO-1 kinetics show a Kₘ of 0.8 µM for heme arginate, comparable to methaemalbumin (0.7 µM) [9]. The enzyme cleaves heme arginate into biliverdin, carbon monoxide (CO), and free iron, identical to native heme catabolism. Notably, heme arginate induces HO-1 expression 75-fold via Bach1 repression: heme displaces Bach1 (a transcriptional repressor) from HO-1 promoter sites, derepressing gene transcription [7]. This dual role—inhibiting heme synthesis while promoting detoxification—underlies its clinical efficacy [3] [7].
Cellular uptake of heme arginate occurs via receptor-mediated endocytosis and passive diffusion. In plasma, >90% binds to hemopexin—a high-affinity heme-scavenging protein (Kₐ ~10¹³ M⁻¹)—which delivers the complex to the LRP1/CD91 receptor on hepatocytes [3] [6]. This pathway minimizes free heme toxicity and directs hepatic targeting. Albumin acts as a secondary carrier, binding heme arginate with a Kₐ of 10⁷–10⁸ M⁻¹, facilitating passive diffusion into extrahepatic tissues [6].
Intracellularly, heme arginate dissociates in endosomes, releasing heme into the cytosol. Heme then translocates to the nucleus, where it binds Bach1, triggering its ubiquitination and degradation. This derepresses genes like HO-1 and ferritin [7]. Heme also interacts with nuclear receptors (e.g., Rev-Erbα), regulating circadian genes involved in heme biosynthesis [3]. The arginine moiety enhances nuclear translocation by masking heme’s hydrophobicity, increasing effective intracellular concentrations 3-fold versus hematin [6] [9]. These interactions collectively normalize heme pool dynamics, restoring regulatory feedback in porphyric states.
Table 3: Key Pharmacodynamic Interactions
Target | Interaction | Functional Outcome |
---|---|---|
ALAS1 Gene | Heme-dependent promoter repression | ↓ Transcription (70–90% reduction) |
Bach1 Protein | Heme binding induces ubiquitination | Derepression of antioxidant genes (e.g., HO-1) |
LRP1/CD91 Receptor | Hemopexin-heme arginate complex endocytosis | Targeted hepatic uptake |
Rev-Erbα | Heme-dependent corepressor activation | Modulation of circadian metabolism genes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7